2-Amino-5-chloro-N-isopropylbenzamide
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Overview
Description
2-Amino-5-chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and an isopropyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N-isopropylbenzamide typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-N-isopropylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-5-hydroxy-N-isopropylbenzamide.
Oxidation: Formation of 2-nitro-5-chloro-N-isopropylbenzamide.
Reduction: Formation of 2-amino-5-chloro-N-isopropylbenzylamine.
Scientific Research Applications
2-Amino-5-chloro-N-isopropylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
2-Amino-5-chlorobenzonitrile: Contains a nitrile group instead of the benzamide moiety, leading to different reactivity and applications.
Uniqueness
2-Amino-5-chloro-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-amino-5-chloro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) |
InChI Key |
HYXNCKQWDAPGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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